molecular formula C9H9ClFNO B13518448 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride

Katalognummer: B13518448
Molekulargewicht: 201.62 g/mol
InChI-Schlüssel: PBYGXEKZXKVCHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride is a chemical compound that belongs to the class of benzofurans

Vorbereitungsmethoden

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride involves several steps. One common method includes the fluorination of benzofuran derivatives. The process typically starts with the preparation of the benzofuran core, followed by the introduction of a fluorine atom at the desired position. The final step involves the formation of the methanaminehydrochloride group. Industrial production methods often employ advanced techniques such as catalytic fluorination and high-pressure reactions to achieve high yields and purity .

Analyse Chemischer Reaktionen

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Wissenschaftliche Forschungsanwendungen

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Vergleich Mit ähnlichen Verbindungen

1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H9ClFNO

Molekulargewicht

201.62 g/mol

IUPAC-Name

(5-fluoro-1-benzofuran-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8FNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H

InChI-Schlüssel

PBYGXEKZXKVCHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)C=C(O2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.